molecular formula C14H14BrNO2S B8455750 N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide

N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide

Cat. No. B8455750
M. Wt: 340.24 g/mol
InChI Key: BPOAMPXAYPDOGY-UHFFFAOYSA-N
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Patent
US09216988B2

Procedure details

To a solution of (4-bromophenyl)methanamine (2.5 g, 13 mmol) in dichloromethane (45 mL) was added N,N-diisopropylethylamine (3.5 mL, 20 mmol), followed by phenylmethanesulfonyl chloride (3.1 g, 16 mmol) and the reaction was stirred at ambient temperature for 1 hour. The precipitate was then collected by filtration, washed with dichloromethane and dried under reduced pressure to give N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide (2.79 g, 61% yield). LCMS (m/z) ES+ 340.0 [M+1]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH2:9])=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C.[C:19]1([CH2:25][S:26](Cl)(=[O:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][S:26]([CH2:25][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)(=[O:28])=[O:27])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CN
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was then collected by filtration
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CNS(=O)(=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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